molecular formula C10H11ClO2 B1582116 3-Chloro-1-(4-methoxyphenyl)propan-1-one CAS No. 35999-20-3

3-Chloro-1-(4-methoxyphenyl)propan-1-one

Cat. No. B1582116
CAS RN: 35999-20-3
M. Wt: 198.64 g/mol
InChI Key: FJBUZSAECLLZOL-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is also known by its IUPAC name, 3-chloro-1-(4-methoxyphenyl)-1-propanone . The compound is typically a light-yellow to yellow to brown solid .


Molecular Structure Analysis

The InChI code for 3-Chloro-1-(4-methoxyphenyl)propan-1-one is 1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Chloro-1-(4-methoxyphenyl)propan-1-one is a light-yellow to yellow to brown solid . It has a molecular weight of 198.65 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives : 3-Chloro-1-(4-methoxyphenyl)propan-1-one serves as a precursor in the synthesis of a range of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones. These compounds are synthesized by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with various alcohols in the presence of sodium hydrogen carbonate. The synthesized compounds were characterized using IR, UV, and NMR spectra (Čižmáriková et al., 2020).

  • Antimicrobial and Antiradical Activity : The antimicrobial activities of these derivatives were tested against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, with their activities expressed as minimum inhibitory concentrations. They also exhibited antioxidant activity, determined using DPPH and ABTS.+ methods (Čižmáriková et al., 2020).

Chemical and Structural Analysis

  • Molecular Docking and Computational Studies : Detailed molecular docking studies are performed on certain derivatives to analyze their interactions with various proteins, including identifying hydrogen bonds and binding energy. Quantum chemical calculations help in understanding the non-covalent interactions and stability of the molecules arising from hyper-conjugative interactions (Viji et al., 2020).

  • Antioxidative Properties : Phenylpropanoids derived from 3-Chloro-1-(4-methoxyphenyl)propan-1-one, isolated from certain berries, have shown antioxidative properties. These compounds inhibit the autoxidation of linoleic acid in a water-alcohol system, indicating potential applications as natural antioxidants (Kikuzaki et al., 1999).

Material Science and Industrial Applications

  • Corrosion Inhibition : Derivatives of 3-Chloro-1-(4-methoxyphenyl)propan-1-one have been studied as inhibitors of mild steel corrosion in hydrochloric acid. These studies include experimental and computational approaches, where the compounds show potential as corrosion inhibitors due to their ability to form protective films on metal surfaces (Olasunkanmi & Ebenso, 2019).

  • Optical Nonlinearity for Semiconductor Devices : Some derivatives exhibit significant nonlinear optical properties, making them suitable for applications in semiconductor devices. The study of their optoelectronic and charge transport properties highlights their potential in developing new materials for optical limiting and density functional theory studies (Shetty et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-chloro-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBUZSAECLLZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283451
Record name 3-chloro-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-methoxyphenyl)propan-1-one

CAS RN

35999-20-3
Record name 35999-20-3
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Record name 35999-20-3
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Record name 3-chloro-1-(4-methoxyphenyl)propan-1-one
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Record name 3-Chloro-4'-methoxypropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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